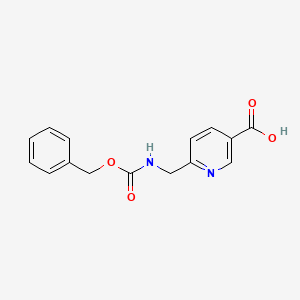

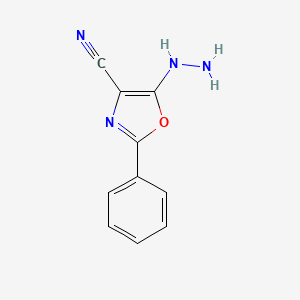

5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile” is a chemical compound . It is a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring .

Synthesis Analysis

Treatment of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile with acetylacetone leads to the formation of a substituted pyrazole residue on C5 . This enhances the electrophilicity of the cyano group in position 4, enabling it to react with hydrogen sulfide, sodium azide, and hydroxylamine .Molecular Structure Analysis

The molecular structure of “5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile” involves a five-membered oxazole ring with a phenyl group at the 2-position, a hydrazinyl group at the 5-position, and a carbonitrile group at the 4-position .Chemical Reactions Analysis

The chemical reactivity of “5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile” is influenced by its functional groups. The hydrazinyl group at the 5-position and the carbonitrile group at the 4-position are particularly reactive . The hydrazinyl group can undergo various reactions, including those with acetylacetone .Applications De Recherche Scientifique

Synthesis of Substituted Pyrazole Derivatives

Treatment of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile with acetylacetone can lead to the formation of a substituted pyrazole residue. This modification enhances the electrophilicity of the cyano group, allowing it to react with various nucleophiles such as hydrogen sulfide, sodium azide, and hydroxylamine .

Antifungal Agents

Novel 1,3-thiazole and 2-hydrazinyl-1,3-thiazole derivatives have been designed and synthesized as potential anti-Candida agents. These compounds have been subjected to in vitro antifungal screening and molecular docking studies to investigate their binding interactions with bovine serum albumin .

Antioxidant Properties

Thiazole derivatives synthesized from 5-hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile have been evaluated for their in vitro antioxidant properties. Some compounds exhibited potent antioxidant activity, which is valuable for various therapeutic applications .

Anticonvulsant Activity

A series of benzothiazole derivatives incorporating the hydrazinyl moiety have been designed and synthesized for anticonvulsant evaluation. These compounds were tested for their anticonvulsant activity and neurotoxicity, demonstrating potential therapeutic benefits .

New transformations of 5-Hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents Synthesis and Biological Evaluation of Thiazole Derivatives Design, synthesis, and anticonvulsant evaluation of some novel 1, 3…

Safety and Hazards

Mécanisme D'action

Mode of Action

It has been observed that treatment of this compound with acetylacetone leads to the formation of a substituted pyrazole residue on c5 . This enhances the electrophilicity of the cyano group in position 4, enabling it to react with hydrogen sulfide, sodium azide, and hydroxylamine .

Biochemical Pathways

The introduction of corresponding azole fragments into position 4 of the 5-(1h-pyrazol-1-yl)-1,3-oxazole system suggests potential interactions with biochemical pathways involving these azole fragments .

Result of Action

The compound’s ability to react with various nucleophiles suggests it may have diverse effects depending on the specific biological context .

Propriétés

IUPAC Name |

5-hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O/c11-6-8-10(14-12)15-9(13-8)7-4-2-1-3-5-7/h1-5,14H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRKRPUTAYTVGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(O2)NN)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}-4-fluorobenzenesulfonohydrazide](/img/structure/B2956976.png)

![6-Benzyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2956980.png)

![7-[(cyclopropylmethyl)amino]-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2956981.png)

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B2956982.png)

![4-((3-(4-Bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)-2,6-dimethylmorpholine](/img/structure/B2956985.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2956986.png)

amine](/img/structure/B2956988.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,4-dichloroanilino)acrylaldehyde O-methyloxime](/img/structure/B2956989.png)